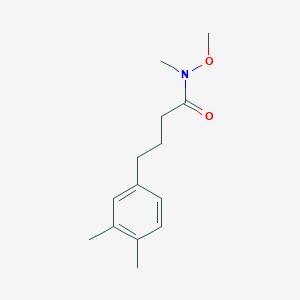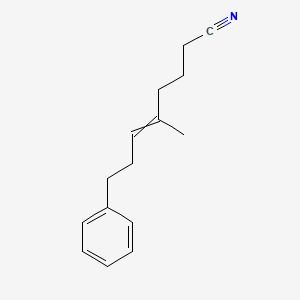
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene is an organic compound characterized by the presence of an iodine atom, a sulfonyl group, and a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene typically involves the iodination of 3,3-dimethylbut-1-ene followed by sulfonylation. The reaction conditions often require the use of iodine and a suitable sulfonylating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Addition Reactions: The double bond in the but-1-ene moiety can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.
Scientific Research Applications
(4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The iodine atom and sulfonyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-3,3-dimethylbut-1-ene: Similar structure but lacks the sulfonyl group.
3,3-Dimethylbut-1-ene-1-sulfonylbenzene: Similar structure but lacks the iodine atom.
Uniqueness
The presence of both iodine and sulfonyl groups in (4-Iodo-3,3-dimethylbut-1-ene-1-sulfonyl)benzene makes it unique compared to its analogs
Properties
CAS No. |
827573-97-7 |
|---|---|
Molecular Formula |
C12H15IO2S |
Molecular Weight |
350.22 g/mol |
IUPAC Name |
(4-iodo-3,3-dimethylbut-1-enyl)sulfonylbenzene |
InChI |
InChI=1S/C12H15IO2S/c1-12(2,10-13)8-9-16(14,15)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
YCXLIXIQNOGZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)C=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207770.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)

![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)

![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)

